molecular formula C7H6N4 B1487729 Pyrido[2,3-d]pyrimidin-2-amine CAS No. 882679-07-4

Pyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B1487729
CAS No.: 882679-07-4
M. Wt: 146.15 g/mol
InChI Key: FPYGYIZVZZXXBO-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pyrido[2,3-d]pyrimidin-2-amine plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit tyrosine kinases, extracellular regulated protein kinases, and phosphatidylinositol-3 kinase . These interactions are essential for its anticancer activity, as they disrupt key signaling pathways involved in cell proliferation and survival. Additionally, this compound interacts with dihydrofolate reductase and cyclin-dependent kinases, further contributing to its therapeutic potential .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activation of downstream ERK and AKT pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis . Furthermore, this compound affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle control and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It acts as an inhibitor of tyrosine kinases, which are critical for the activation of signaling pathways that promote cell growth and survival . By binding to the active site of these enzymes, this compound prevents their phosphorylation and subsequent activation. Additionally, it inhibits dihydrofolate reductase, leading to a decrease in the synthesis of nucleotides required for DNA replication . These molecular interactions contribute to its anticancer and antibacterial activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing toxic effects

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of active and inactive metabolites, which can influence its pharmacokinetic and pharmacodynamic properties . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall therapeutic potential and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Its lipophilic nature allows it to diffuse easily across cell membranes, facilitating its intracellular accumulation . Once inside the cells, this compound interacts with various binding proteins that influence its localization and activity . These interactions are essential for its therapeutic effects, as they determine the compound’s bioavailability and target specificity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling molecules . Additionally, it can translocate to the nucleus, where it affects gene expression by binding to transcription factors and other nuclear proteins . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

pyrido[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYGYIZVZZXXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701234
Record name Pyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882679-07-4
Record name Pyrido[2,3-d]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882679-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrido[2,3-d]pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How are pyrido[2,3-d]pyrimidin-2-amines synthesized in an environmentally friendly manner?

A: Researchers have developed an efficient and environmentally friendly synthetic route for pyrido[2,3-d]pyrimidin-2-amines. This method utilizes a domino Knoevenagel-Michael reaction catalyzed by L-proline in water [, ]. This approach offers several advantages, including high yields, short reaction times, simple purification processes, and environmentally benign conditions.

Q2: What are the structural characteristics of pyrido[2,3-d]pyrimidin-2-amine derivatives and their biological relevance?

A: Pyrido[2,3-d]pyrimidin-2-amines are heterocyclic compounds featuring a pyrimidine ring fused to a pyridine ring with a 2-amino substituent. This core structure can be further modified with various substituents, influencing its biological activity. For example, research has explored derivatives incorporating a 7-((1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-6-(2-chloro-6-(pyridin-3-yl)phenyl) moiety []. These specific structural features have been investigated for their potential interaction with enzymes like biotin carboxylase from Haemophilus influenzae, offering insights into structure-activity relationships.

Q3: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound derivatives?

A: While the provided research excerpts mainly focus on the synthesis and characterization of this compound derivatives, understanding their SAR is crucial for drug development. Researchers investigate how different substituents on the core this compound scaffold affect its interaction with biological targets. By analyzing these modifications' impact on activity, potency, and selectivity, scientists can optimize these compounds for desired pharmacological profiles. For instance, studying the effects of different substituents at the 6- and 7- positions of the this compound core could reveal crucial information regarding their binding affinity and selectivity towards specific enzymes like biotin carboxylase [, ].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.